molecular formula C13H19NO2S B13886983 5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one

5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one

Cat. No.: B13886983
M. Wt: 253.36 g/mol
InChI Key: XTGCOZZSGWVWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one is a heterocyclic compound that features a unique combination of a thiophene ring and an oxazolidinone ring

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino alcohols.

    Substitution: Halogenated thiophenes.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

5-hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H19NO2S/c1-2-3-4-5-6-12-9-14(13(15)16-12)11-7-8-17-10-11/h7-8,10,12H,2-6,9H2,1H3

InChI Key

XTGCOZZSGWVWFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CN(C(=O)O1)C2=CSC=C2

Origin of Product

United States

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